molecular formula C20H30N4O4 B2889788 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea CAS No. 894013-06-0

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea

Cat. No. B2889788
CAS RN: 894013-06-0
M. Wt: 390.484
InChI Key: OYFYDWDJSOHWHP-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Scientific Research Applications

Pharmaceutical Synthesis and Activity

  • This compound has been utilized in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, indicating its significance in cancer therapy research. The synthesis involves stereospecific hydroboration, oxidation, and stereoselective reduction, showcasing its utility in creating enantiomerically pure substances with specific stereochemistry crucial for drug efficacy (Chen et al., 2010).

  • It plays a role in the development of novel acetylcholinesterase inhibitors, designed to optimize spacer length for enhanced interaction between pharmacophoric units. This application is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).

Material Science and Corrosion Inhibition

  • In the field of materials science, derivatives of this compound have been investigated as corrosion inhibitors for mild steel surfaces in acidic environments. The efficiency of these compounds in preventing corrosion relates to their adsorption on the steel surface, following Langmuir’s adsorption isotherm, which is vital for extending the lifespan of metal structures (Jeeva et al., 2015).

Cancer Research

  • Research into synthetic derivatives of urea compounds, including 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea, has shown potential in triggering apoptosis and autophagy in human non-small cell lung cancer cells. This indicates its potential as a therapeutic agent in lung cancer treatment, emphasizing the role of synthetic chemistry in developing new anticancer agents (Gil et al., 2021).

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-2-28-18-6-4-17(5-7-18)24-15-16(14-19(24)25)22-20(26)21-8-3-9-23-10-12-27-13-11-23/h4-7,16H,2-3,8-15H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFYDWDJSOHWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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